

Commercial availability of 1-Butyl-2-cyclohexen-1-ol

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Compound of Interest

Compound Name: 1-Butyl-2-cyclohexen-1-ol

Cat. No.: B15431045

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Technical Guide: 1-Butyl-2-cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Butyl-2-cyclohexen-1-ol**, a tertiary allylic alcohol of interest in synthetic organic chemistry and drug discovery. Due to its potential as a chiral building block and a precursor for more complex molecular architectures, understanding its properties and synthesis is crucial. This document outlines its commercial availability, predicted physicochemical properties, a detailed proposed synthesis protocol, and methods for its purification and characterization. All information is presented to aid researchers in the effective synthesis and utilization of this compound.

Commercial Availability

1-Butyl-2-cyclohexen-1-ol is not a commercially available compound from major chemical suppliers. A thorough search of chemical databases reveals that it does not have a registered CAS (Chemical Abstracts Service) number, which is a key indicator of its commercial status. Researchers requiring this compound must synthesize it in the laboratory. PubChem has assigned it a Compound ID (CID) of 566274.^[1]

Physicochemical Properties

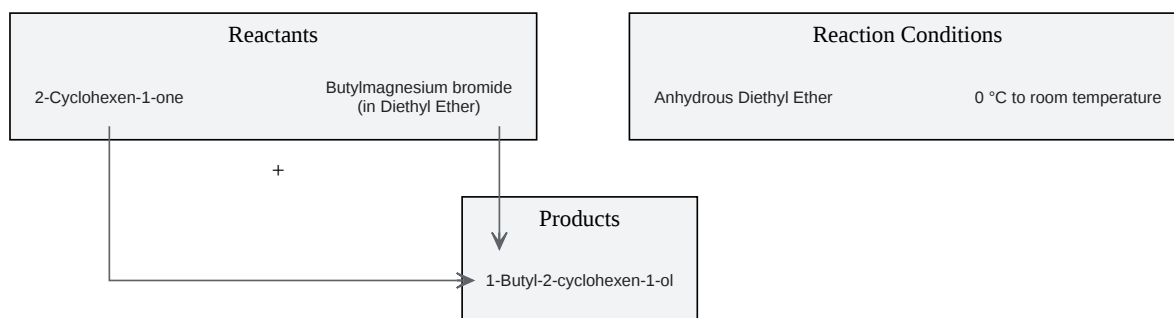
As **1-Butyl-2-cyclohexen-1-ol** is not commercially available, no experimentally determined physicochemical data has been published. The following table summarizes the predicted or unavailable properties.

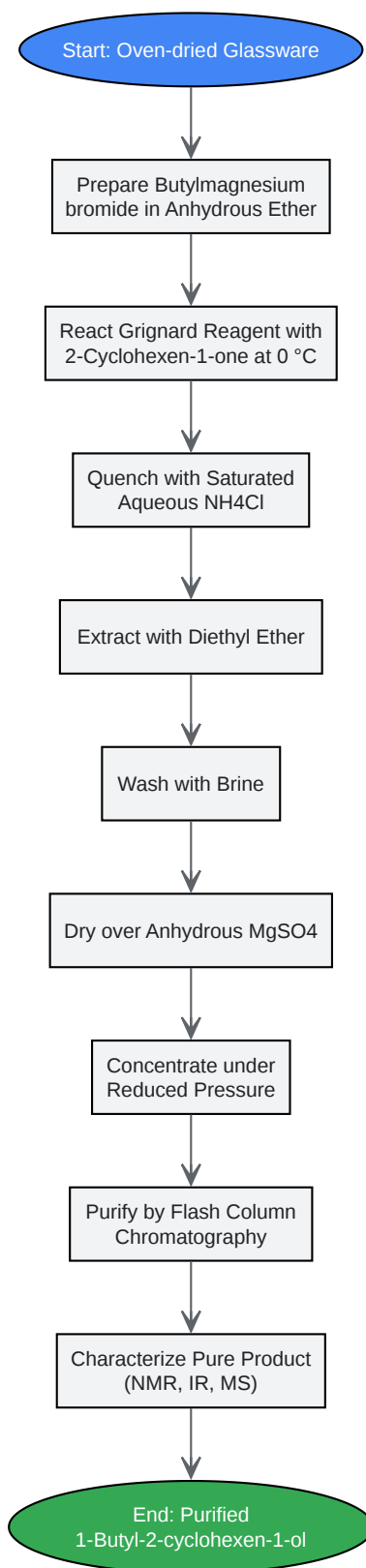
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O	PubChem[1]
Molecular Weight	154.25 g/mol	PubChem[1]
CAS Number	Not Available	Chemical Synthesis Database[2]
Boiling Point	Not Available	Chemical Synthesis Database[2]
Melting Point	Not Available	Chemical Synthesis Database[2]
Density	Not Available	Chemical Synthesis Database[2]
Appearance	Predicted to be a colorless to pale yellow liquid	-
Solubility	Predicted to be soluble in organic solvents like diethyl ether, THF, and dichloromethane; sparingly soluble in water.	-

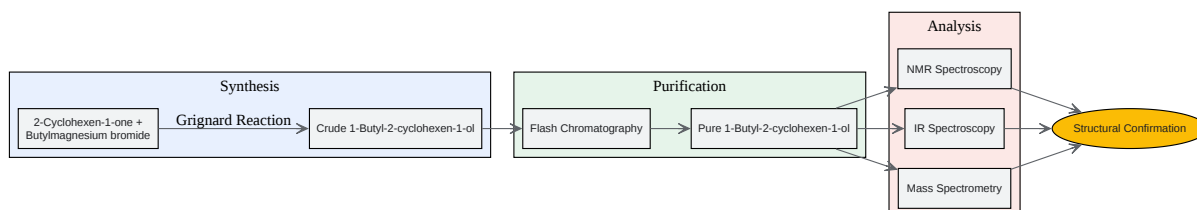
Proposed Synthesis Protocol

The most direct and well-established method for the synthesis of **1-Butyl-2-cyclohexen-1-ol** is the 1,2-addition of a butyl nucleophile to the carbonyl group of 2-cyclohexen-1-one. The Grignard reaction, utilizing butylmagnesium bromide, is a highly effective and widely used method for this transformation. Grignard reagents generally favor 1,2-addition to α,β -unsaturated ketones, yielding the desired tertiary allylic alcohol.[3]

Reaction Scheme







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References

- 1. 1-Butyl-2-cyclohexen-1-ol | C₁₀H₁₈O | CID 566274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4-product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
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